molecular formula C6H7F3O2 B8221645 Methyl 1,3,3-trifluorocyclobutanecarboxylate

Methyl 1,3,3-trifluorocyclobutanecarboxylate

Cat. No.: B8221645
M. Wt: 168.11 g/mol
InChI Key: ZDXXMGPVBUZMHC-UHFFFAOYSA-N
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Description

Methyl 1,3,3-trifluorocyclobutanecarboxylate is an organic compound with the molecular formula C6H7F3O2 It is a trifluoromethylated cyclobutane derivative, which makes it an interesting subject for research due to the unique properties imparted by the trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,3,3-trifluorocyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a trifluoromethylated alkene with a suitable carboxylating agent in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Methyl 1,3,3-trifluorocyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the unique properties imparted by the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1,3,3-trifluorocyclobutanecarboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of enzyme activity or receptor binding, influencing biological pathways and processes.

Comparison with Similar Compounds

  • Methyl 1,1,1-trifluorocyclobutanecarboxylate
  • Methyl 1,2,2-trifluorocyclobutanecarboxylate
  • Methyl 1,3,3-trifluorocyclopentanecarboxylate

Comparison: Methyl 1,3,3-trifluorocyclobutanecarboxylate is unique due to the specific positioning of the trifluoromethyl group on the cyclobutane ring This positioning can significantly influence the compound’s reactivity and interactions compared to other trifluoromethylated cyclobutane derivatives

Properties

IUPAC Name

methyl 1,3,3-trifluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-11-4(10)5(7)2-6(8,9)3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXXMGPVBUZMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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